![molecular formula C6H7BClNO3 B1420426 2-Chloro-5-methoxypyridine-3-boronic acid CAS No. 1072946-26-9](/img/structure/B1420426.png)
2-Chloro-5-methoxypyridine-3-boronic acid
Overview
Description
2-Chloro-5-methoxypyridine-3-boronic acid is a chemical compound with the linear formula C6H7BClNO3 . It has a molecular weight of 187.39 .
Synthesis Analysis
The synthesis of similar boronic esters involves catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BClNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 .Chemical Reactions Analysis
This compound can be used as a reactant in various chemical reactions. For instance, it can be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Scientific Research Applications
Organic Synthesis
Boronic acids are commonly used as reactants in various organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely applied in the synthesis of complex organic compounds due to its mild and functional group tolerant reaction conditions .
Medicinal Chemistry
In medicinal chemistry, boronic acids can be used to synthesize various pharmaceuticals. For example, they can be involved in the synthesis of Et canthinone-3-carboxylates , which are compounds with potential medicinal properties .
Material Science
Boronic acids have applications in material science, such as the modification of carbon nanotubes to create diverse sensor materials. This modification can enhance the unique abilities of micro- and nanoparticles .
Sensing Applications
Boronic acids are increasingly utilized in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. They can be used in both homogeneous assays and heterogeneous detection systems .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
(2-chloro-5-methoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPMWCGARULXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674467 | |
Record name | (2-Chloro-5-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxypyridine-3-boronic acid | |
CAS RN |
1072946-26-9 | |
Record name | (2-Chloro-5-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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